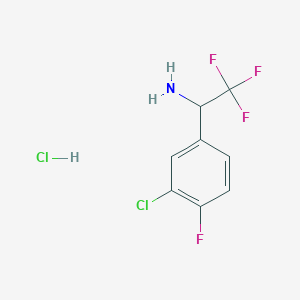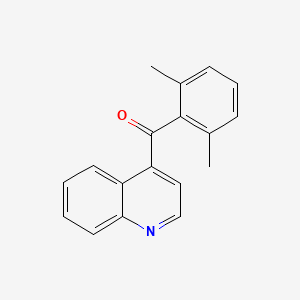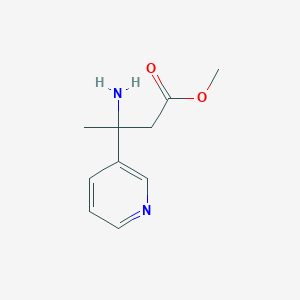
(3-Chloroisoquinolin-6-yl)methanol
説明
科学的研究の応用
Synthesis and Photophysical Properties
A study by Singh, Sindhu, and Khurana (2015) focused on synthesizing novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety. The research explored the photophysical properties of these compounds, emphasizing their absorbance, fluorescence spectra, and quantum yield in methanol. This work contributes to understanding the solvent effects on emission spectra and quantum yield, with implications for developing materials with specific optical properties Singh, Sindhu, & Khurana, 2015.
Biomembrane and Proteolipid Studies
Methanol's impact on lipid dynamics was investigated by Nguyen et al. (2019), revealing that methanol can significantly influence the transfer and flip-flop kinetics of lipids. This study is crucial for understanding solvent effects in biomembrane and proteolipid research, highlighting the importance of choosing appropriate solvents for biological studies Nguyen et al., 2019.
Drug Discovery and Medicinal Chemistry
Roopan, Khan, and Jin (2011) explored the regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. This methodological advancement aids in the efficient synthesis of complex molecules, potentially useful in drug discovery and development Roopan, Khan, & Jin, 2011.
Antimicrobial Applications
Research by Desai, Patel, and Dave (2016) synthesized novel quinoline derivatives displaying significant antimicrobial activity. This work underscores the potential of chloroquinoline compounds in developing new antimicrobial agents, which is vital in the face of rising antibiotic resistance Desai, Patel, & Dave, 2016.
Material Science and Nanotechnology
Roopan and Khan (2010) reported the use of ZnO nanoparticles in synthesizing the AB ring core of camptothecin synthons, including (2-chloroquinolin-3-yl)methanols. This study highlights the role of nanotechnology in facilitating efficient and green synthesis routes for complex organic molecules Roopan & Khan, 2010.
特性
IUPAC Name |
(3-chloroisoquinolin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-4-9-3-7(6-13)1-2-8(9)5-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJLIOJYCJBUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1458135.png)
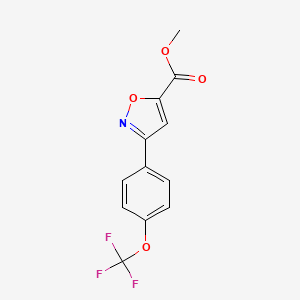
![4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1458137.png)
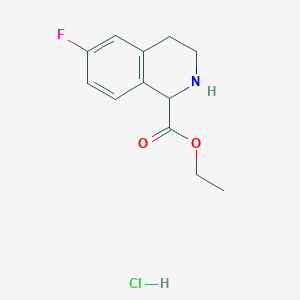

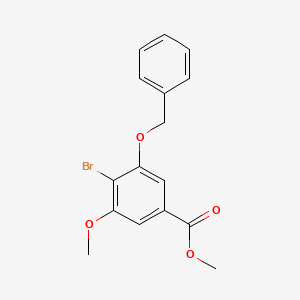
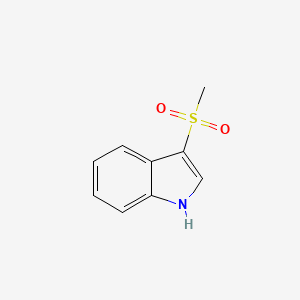
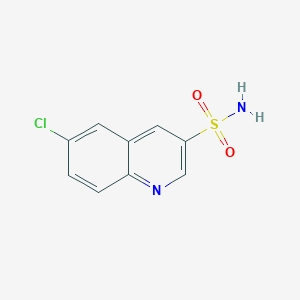
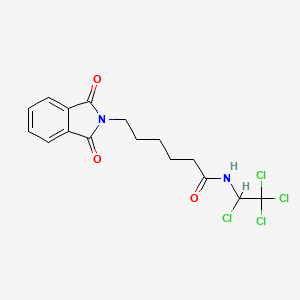
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine](/img/structure/B1458153.png)

